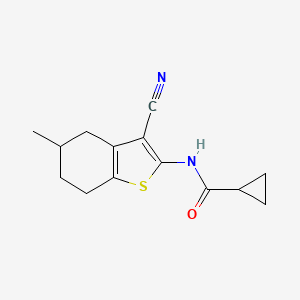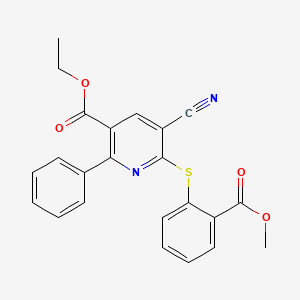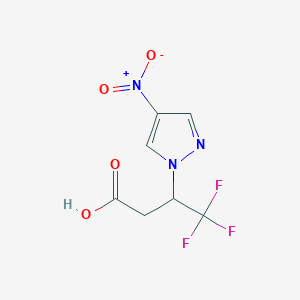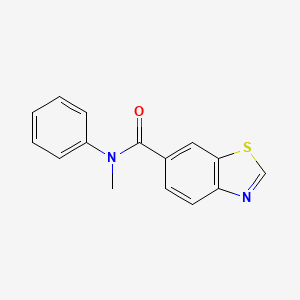![molecular formula C18H18ClN3O4S B2781571 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 946317-93-7](/img/structure/B2781571.png)
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a benzo[d]thiazole ring, an isoxazole ring, and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and induce changes that lead to their observed biological activity .
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting they may affect pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting they may inhibit the growth and proliferation of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[d]thiazole ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an acid catalyst to form the benzo[d]thiazole ring.
Introduction of the chloro and methoxy groups: The benzo[d]thiazole intermediate is then subjected to chlorination and methoxylation reactions to introduce the chloro and methoxy substituents at the desired positions.
Formation of the isoxazole ring: The isoxazole ring is formed by the reaction of a suitable nitrile oxide with an alkyne or alkene in the presence of a base.
Coupling of the benzo[d]thiazole and isoxazole intermediates: The benzo[d]thiazole and isoxazole intermediates are coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and improve yield. The use of microwave irradiation and other advanced techniques may also be employed to accelerate reaction rates and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted products with new functional groups replacing the chloro group.
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocyclic compounds.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:
Benzothiazole Derivatives: Compounds with a benzo[d]thiazole ring, which may have similar biological activities but different substituents.
Isoxazole Derivatives: Compounds with an isoxazole ring, which may exhibit similar chemical reactivity but different pharmacological properties.
Carboxamide Derivatives: Compounds with a carboxamide group, which may have similar structural features but different functional groups.
The uniqueness of this compound lies in its combination of multiple functional groups and heterocyclic rings, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-10-8-14(26-21-10)17(23)22(9-11-4-3-7-25-11)18-20-15-13(24-2)6-5-12(19)16(15)27-18/h5-6,8,11H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDICLGVMMWUOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(cyclopentylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2781488.png)
![N-[5-(Difluoromethyl)-2-fluorophenyl]prop-2-enamide](/img/structure/B2781489.png)


![1-(1,2-benzoxazol-3-yl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B2781497.png)
![{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid](/img/structure/B2781498.png)


![6-Butan-2-yl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781502.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2781503.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclooctylacetamide](/img/structure/B2781506.png)

![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2781510.png)

